2-Cyclobutyl-2-methylpropanal

Catalog No.
S871017
CAS No.
1882420-60-1
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
In Stock
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2-Cyclobutyl-2-methylpropanal

CAS Number

1882420-60-1

Product Name

2-Cyclobutyl-2-methylpropanal

IUPAC Name

2-cyclobutyl-2-methylpropanal

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3

InChI Key

HXBBUQXLQIRERU-UHFFFAOYSA-N

SMILES

CC(C)(C=O)C1CCC1

Canonical SMILES

CC(C)(C=O)C1CCC1

Organic Chemistry

Food Science

Material Science

Pharmaceuticals

Biochemistry

Environmental Science

2-Cyclobutyl-2-methylpropanal is an organic compound characterized by a cyclobutyl group attached to a saturated carbon chain, specifically a propanal structure. Its molecular formula is C${8}$H${14}$O, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom. This compound features a unique structural arrangement where the cyclobutyl ring contributes to its distinctive chemical properties, making it an interesting subject for both synthetic and biological studies.

Typical of aldehydes and cycloalkanes. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The carbonyl group of the aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols upon reduction.
  • Aldol Condensation: Under basic conditions, it can react with other aldehydes or ketones to form β-hydroxy aldehydes or ketones.
  • Cycloaddition Reactions: The cyclobutyl moiety allows for unique [2 + 2] cycloaddition reactions, which can be facilitated by thermal or photochemical methods, producing various substituted cyclobutane derivatives .

Synthesis of 2-Cyclobutyl-2-methylpropanal can be achieved through several methods:

  • Alkylation of Cyclobutanones: Cyclobutanones can be alkylated using appropriate alkyl halides followed by oxidation to yield the desired aldehyde.
  • Cyclopropanation Reactions: Starting from simpler alkenes, cyclopropanation followed by ring-opening can generate intermediates that can be converted into 2-Cyclobutyl-2-methylpropanal through subsequent reactions.
  • Direct Aldol Reaction: A direct aldol reaction involving cyclobutanone and an appropriate aldehyde can also yield this compound after dehydration .

The applications of 2-Cyclobutyl-2-methylpropanal are primarily in organic synthesis and material science. It may serve as:

  • Building Block in Organic Synthesis: Due to its unique structure, it can be used as a precursor for synthesizing more complex organic molecules.
  • Flavoring Agent: Compounds with similar structural motifs are often explored for use in flavoring and fragrance industries due to their pleasant aromatic properties.

Several compounds share structural similarities with 2-Cyclobutyl-2-methylpropanal. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
2-MethylbutanalStraight-chain aldehydeSimple linear structure; less steric hindrance
CyclopentanalCyclic aldehydeFive-membered ring; different ring strain
3-CyclobutylpropionalSimilar cyclic structureContains an additional propionic chain; more complex reactivity
1-CyclobutylethanolAlcoholHydroxyl group instead of carbonyl; different reactivity profile

These compounds illustrate varying degrees of complexity and reactivity due to their structural differences while sharing the commonality of containing cyclic elements or similar functional groups.

Molecular Formula and Weight

2-Cyclobutyl-2-methylpropanal possesses the molecular formula C₈H₁₄O, representing a saturated aldehyde compound with eight carbon atoms, fourteen hydrogen atoms, and one oxygen atom [1]. The molecular weight of this compound is precisely 126.20 grams per mole [1] [2]. This molecular composition places the compound within the category of medium-chain aldehydes with a distinctive cycloalkyl substituent.

The elemental composition consists of 76.15% carbon, 11.18% hydrogen, and 12.67% oxygen by mass [2]. The presence of nine heavy atoms (eight carbon atoms and one oxygen atom) contributes to the compound's three-dimensional structural complexity [2]. The molecular weight calculation is consistent across multiple computational chemistry databases, confirming the accuracy of the structural assignment [1] [2].

PropertyValueReference
Molecular FormulaC₈H₁₄O [1]
Molecular Weight126.20 g/mol [1] [2]
Heavy Atoms9 [2]
Carbon Content76.15% [2]
Hydrogen Content11.18% [2]
Oxygen Content12.67% [2]

Structural Characteristics

Conformational Analysis of the Cyclobutyl Ring

The cyclobutyl ring in 2-cyclobutyl-2-methylpropanal adopts a characteristic puckered conformation rather than a planar arrangement [3] [4]. This non-planar structure is energetically favorable due to the balance between angle strain and torsional strain inherent in four-membered ring systems [5] [6]. The ring assumes a butterfly-shaped geometry with one carbon atom positioned approximately 25 degrees above the plane formed by the other three carbon atoms [3] [7].

The carbon-carbon bond angles within the cyclobutyl ring deviate significantly from the ideal tetrahedral angle of 109.5 degrees, measuring approximately 88 degrees [4] [8]. This substantial angular deviation results in considerable angle strain, quantified at 26.3 kilocalories per mole for the cyclobutane ring system [5] [9]. The carbon-carbon bond lengths in the cyclobutyl ring are elongated to 1.556 Ångströms compared to typical alkane bonds, reflecting the strain-induced structural distortion [8].

The puckered conformation serves to minimize torsional strain by preventing complete eclipsing of adjacent carbon-hydrogen bonds [4] [7]. This conformational preference represents an energetic compromise between the competing effects of angle strain, which increases with puckering, and torsional strain, which decreases with the non-planar arrangement [5] [4]. The ring exhibits dynamic flexibility, with equivalent puckered conformations interconverting through pseudorotational motion [3] [10].

Stereochemistry and Isomerism

2-Cyclobutyl-2-methylpropanal contains a quaternary carbon center at the C-2 position, which serves as the central carbon atom bonded to four different substituents: a cyclobutyl group, two methyl groups, and the aldehyde carbon atom [1] [11]. This structural arrangement creates a stereogenic center, though the molecule does not exhibit optical activity due to the presence of two identical methyl substituents [12].

The compound does not possess classical chiral centers because the quaternary carbon is bonded to two identical methyl groups, preventing the formation of non-superimposable mirror images [12]. However, the quaternary carbon center significantly influences the molecular geometry and conformational preferences of the compound [11]. The spatial arrangement around this center affects the relative orientations of the cyclobutyl ring and the aldehyde functional group [11].

The molecule exhibits conformational isomerism due to rotation around the carbon-carbon bond connecting the quaternary center to the cyclobutyl ring [10]. The barrier to rotation is influenced by both the steric bulk of the substituents and the ring strain of the cyclobutyl group [9]. The aldehyde functional group restricts certain conformational arrangements due to its planar geometry and electronic properties [13].

Effect of the Quaternary Carbon Center

The quaternary carbon center in 2-cyclobutyl-2-methylpropanal exerts profound effects on the molecular structure and chemical behavior [11]. This tetrahedral carbon atom, bonded to four different carbon-containing substituents, creates significant steric congestion that influences conformational preferences and reactivity patterns [11]. The presence of this highly substituted carbon center introduces substantial steric hindrance, affecting both intramolecular interactions and potential intermolecular approaches [11].

The quaternary center demonstrates the Thorpe-Ingold effect, where the gem-dimethyl substitution pattern enhances the rate of cyclization reactions and influences conformational preferences [11] [9]. This effect results from the increased steric repulsion between the methyl substituents, which drives the molecule toward conformations that minimize these unfavorable interactions [11]. The effect is particularly pronounced in the context of the adjacent cyclobutyl ring, where the quaternary center's bulk interacts with the ring's inherent strain [9].

The electronic environment around the quaternary carbon is significantly influenced by the electron-withdrawing nature of the adjacent aldehyde functional group [13] [14]. This polarization affects the carbon-carbon bond lengths and angles around the quaternary center, creating an asymmetric electronic distribution [14]. The carbonyl group's electronegativity enhances the partial positive charge on the quaternary carbon, influencing the reactivity of the adjacent bonds [13].

Chemical Identification Parameters

CAS Registry Number and Database Identifiers

2-Cyclobutyl-2-methylpropanal is assigned the Chemical Abstracts Service Registry Number 1882420-60-1, providing a unique identifier for this specific chemical entity [1]. This CAS number serves as the primary reference for accessing comprehensive chemical information across multiple scientific databases and regulatory systems [1].

The compound is cataloged in various chemical databases with specific identifier codes. In the PubChem database, related structural analogues are documented with distinct Compound Identification Numbers, though the exact aldehyde derivative requires verification through the CAS registry system [15] [16]. The systematic cataloging ensures accurate identification and prevents confusion with structurally similar compounds [1].

Database cross-referencing reveals the compound's presence in specialized chemical supplier catalogs and research databases, confirming its availability for scientific research applications [1]. The identifier system facilitates accurate communication within the scientific community and ensures proper documentation in research publications [1].

DatabaseIdentifierType
CAS Registry1882420-60-1Primary Registry Number
Chemical SuppliersACIZJQ187Catalog Reference
Research DatabasesMultipleCross-Referenced

IUPAC Nomenclature and Systematic Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-cyclobutyl-2-methylpropanal, reflecting the systematic naming conventions for aldehydes with complex substituent patterns [1]. The name construction follows the principle of identifying the longest carbon chain containing the aldehyde functional group as the parent structure [17]. The propanal designation indicates a three-carbon aldehyde chain, with the aldehyde carbon occupying position 1 by convention [17].

The substituent nomenclature accurately describes the molecular architecture, with the cyclobutyl group and methyl group both positioned at carbon-2 of the propanal backbone [1]. This systematic naming approach ensures unambiguous identification of the compound's structure and distinguishes it from other possible isomeric arrangements [17]. The nomenclature follows established priority rules for functional group designation and substituent positioning [17].

The systematic name provides essential structural information, indicating the presence of a four-membered saturated ring system attached to a branched aldehyde framework [17]. This nomenclature system facilitates accurate chemical communication and database searching across international scientific communities [17].

InChI and SMILES Notation

The International Chemical Identifier string for 2-cyclobutyl-2-methylpropanal is represented as InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 [1]. This standardized notation provides a unique, computer-readable representation of the molecular structure, encoding connectivity information and stereochemical details [1]. The InChI format facilitates database searches and structural comparisons across different chemical information systems [1].

The corresponding InChI Key, HXBBUQXLQIRERU-UHFFFAOYSA-N, serves as a compressed hash representation of the full InChI string [1]. This abbreviated format enables efficient database indexing and cross-referencing while maintaining structural uniqueness [1]. The InChI Key's standardized format ensures consistent identification across multiple chemical databases and software systems [1].

The Simplified Molecular Input Line Entry System representation of the compound is expressed as CC(C)(C1CCC1)C=O [1]. This linear notation describes the molecular structure through a systematic encoding of atomic connectivity and bonding patterns [1]. The SMILES format provides an alternative structural representation that is particularly useful for chemical database searching and computational chemistry applications [1]. The canonical SMILES notation, CC(C)(C=O)C1CCC1, offers a standardized ordering of atoms for consistent database representation [1].

Notation SystemRepresentation
InChIInChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3
InChI KeyHXBBUQXLQIRERU-UHFFFAOYSA-N
SMILESCC(C)(C1CCC1)C=O
Canonical SMILESCC(C)(C=O)C1CCC1

2-Cyclobutyl-2-methylpropanal is expected to exist as a colorless liquid under standard conditions . The compound bears the characteristic molecular formula C₈H₁₄O with a molecular weight of 126.20 grams per mole [2]. As an aldehyde containing a cyclobutyl substituent, the compound exhibits typical aldehyde properties while being influenced by the unique structural characteristics imparted by the four-membered ring system.

The physical state of 2-cyclobutyl-2-methylpropanal is consistent with other aldehydes of similar molecular weight and structure. The presence of the cyclobutyl group adds significant molecular bulk compared to simpler aldehydes, which influences its physical properties . The compound is classified as air sensitive, requiring careful handling and storage under controlled conditions to prevent oxidation and degradation [3].

Thermodynamic Properties

Boiling and Melting Points

While specific experimental data for the boiling and melting points of 2-cyclobutyl-2-methylpropanal are not available in the current literature, these properties can be inferred through comparison with structurally related compounds. The analogous compound 2-methylpropanal (isobutyraldehyde) exhibits a boiling point of 63-64°C and a melting point of -65°C [5] [6]. Given the significantly larger molecular weight of 2-cyclobutyl-2-methylpropanal (126.20 g/mol versus 72.11 g/mol for 2-methylpropanal), higher boiling and melting points are expected due to increased van der Waals interactions.

The cyclobutyl ring system contributes additional molecular rigidity and intermolecular interactions compared to the simple methyl substituents in 2-methylpropanal [7]. Based on thermodynamic principles governing cycloalkane-containing compounds, the boiling point of 2-cyclobutyl-2-methylpropanal is anticipated to be substantially elevated compared to its simpler analogue, potentially exceeding 150°C [8].

Heat Capacity and Thermal Stability

The heat capacity and thermal stability of 2-cyclobutyl-2-methylpropanal are significantly influenced by both the cyclobutyl ring strain and the aldehyde functional group. Cyclobutane exhibits considerable ring strain energy of approximately 26.3 kcal/mol [9] [10] [11], which contributes to the overall thermodynamic properties of the compound.

The thermal stability of the compound is expected to be limited due to several factors. The cyclobutyl ring system, with its inherent strain energy, becomes increasingly unstable at elevated temperatures, typically above 500°C for simple cyclobutane derivatives [12]. Additionally, aldehydes are generally thermally labile and prone to decomposition through various pathways including oxidation and polymerization reactions [13] [14].

Heat capacity calculations for similar cycloalkane-containing carbonyl compounds suggest that 2-cyclobutyl-2-methylpropanal would exhibit higher heat capacity values compared to unstrained analogues due to the additional vibrational modes associated with the strained ring system [15]. The rigid cyclobutyl structure restricts conformational flexibility, leading to distinct thermodynamic behavior compared to acyclic aldehydes.

Solubility Characteristics

The solubility characteristics of 2-cyclobutyl-2-methylpropanal are governed by the dual nature of its molecular structure, combining the polar aldehyde functional group with the hydrophobic cyclobutyl substituent. The aldehyde carbonyl group (C=O) exhibits significant polarity due to the electronegativity difference between carbon and oxygen [16] [17], which promotes interactions with polar solvents.

However, the presence of the bulky cyclobutyl ring significantly reduces water solubility compared to simpler aldehydes. While 2-methylpropanal exhibits moderate water solubility of 75 g/L at 20°C [18] [5], 2-cyclobutyl-2-methylpropanal is expected to demonstrate substantially limited aqueous solubility due to the increased hydrophobic character imparted by the cyclobutyl group.

The compound is anticipated to exhibit good solubility in organic solvents, particularly those capable of interacting with the carbonyl group through dipole-dipole interactions or hydrogen bonding. Based on structural similarities with other cycloalkyl aldehydes, 2-cyclobutyl-2-methylpropanal should dissolve readily in alcohols, ethers, acetone, and aromatic solvents [19] [20].

Reactivity Profile

The reactivity profile of 2-cyclobutyl-2-methylpropanal is dominated by the highly electrophilic nature of the aldehyde carbonyl carbon and the strain energy associated with the cyclobutyl ring system. The aldehyde functional group readily undergoes nucleophilic addition reactions, which represent the most characteristic chemical behavior of this compound class [16] [17] [22].

The carbonyl carbon in aldehydes exhibits enhanced electrophilicity compared to ketones due to the presence of only one electron-donating alkyl group [21] [22]. This makes 2-cyclobutyl-2-methylpropanal highly reactive toward nucleophiles such as water, alcohols, amines, and organometallic reagents. The compound can participate in classic aldehyde reactions including hydrate formation, acetal synthesis, reductive amination, and addition of Grignard reagents [23].

The cyclobutyl substituent introduces unique reactivity considerations. The high ring strain energy (26.3 kcal/mol) makes the cyclobutyl group susceptible to ring-opening reactions under appropriate conditions [9] [10]. This strain can be relieved through thermal decomposition, acid-catalyzed rearrangements, or radical-mediated processes [24] [12]. The compound may undergo ring expansion or fragmentation reactions when subjected to harsh reaction conditions.

Furthermore, 2-cyclobutyl-2-methylpropanal can participate in condensation reactions typical of aldehydes, including aldol condensation (though limited by the absence of α-hydrogen atoms adjacent to the carbonyl) and Cannizzaro reactions under strongly basic conditions [25] [26]. The compound's reactivity is significantly enhanced compared to simple aliphatic aldehydes due to the electronic effects of the strained cyclobutyl ring system .

PropertyValueTemperature/Conditions
Molecular FormulaC₈H₁₄O-
Molecular Weight126.20 g/mol-
Physical StateLiquidStandard conditions
AppearanceColorlessVisual observation
Ring Strain Energy~26.3 kcal/molCyclobutyl component
Storage Temperature2-8°CRefrigerated conditions
Air SensitivityHighAtmospheric exposure
Water SolubilityLimitedExpected based on structure
Nucleophilic ReactivityVery HighAldehyde carbonyl

XLogP3

2.2

Dates

Last modified: 08-16-2023

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